molecular formula C14H22O B14602768 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one CAS No. 59742-27-7

1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one

Cat. No.: B14602768
CAS No.: 59742-27-7
M. Wt: 206.32 g/mol
InChI Key: BAAPQMORMKKDCQ-UHFFFAOYSA-N
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Description

1-[4-Methyl-1-(propan-2-yl)bicyclo[222]oct-5-en-2-yl]ethan-1-one is a bicyclic compound featuring a unique structure that includes a bicyclo[222]octane core

Preparation Methods

The synthesis of 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one can be achieved through several routes. One common method involves the Diels-Alder reaction, followed by C-allylation and ring-closing metathesis (RCM) as key steps . This approach allows for the efficient construction of the bicyclo[2.2.2]octane framework. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the bicyclic core, using reagents like halogens or nucleophiles under appropriate conditions.

Scientific Research Applications

1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one can be compared with other bicyclic compounds such as:

These comparisons highlight the uniqueness of 1-[4-Methyl-1-(propan-2-yl)bicyclo[22

Properties

CAS No.

59742-27-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(4-methyl-1-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone

InChI

InChI=1S/C14H22O/c1-10(2)14-7-5-13(4,6-8-14)9-12(14)11(3)15/h5,7,10,12H,6,8-9H2,1-4H3

InChI Key

BAAPQMORMKKDCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(CC1C(=O)C)(C=C2)C

Origin of Product

United States

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